molecular formula C25H21N3O4 B2723553 Ethyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate CAS No. 941913-56-0

Ethyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate

Cat. No.: B2723553
CAS No.: 941913-56-0
M. Wt: 427.46
InChI Key: TYXCCSKVAYLPSW-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a synthetic organic compound featuring a quinazolinone core fused with a phenyl group and an acetamido-benzoate ester side chain. The quinazolinone moiety (a bicyclic structure with nitrogen atoms at positions 1 and 3) is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications .

Synthetic routes for analogous compounds often involve condensation reactions between substituted benzaldehydes and aminotriazoles or thiadiazoles, as seen in methods for 4-phenyl-1,2,3-thiadiazoles and triazole derivatives .

Properties

IUPAC Name

ethyl 4-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-2-32-24(30)18-12-14-19(15-13-18)26-22(29)16-28-21-11-7-6-10-20(21)23(27-25(28)31)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXCCSKVAYLPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinazolinone Core

The quinazolinone moiety is synthesized via cyclization of anthranilic acid derivatives. In a representative procedure, anthranilic acid reacts with phenylacetic acid in the presence of acetic anhydride to form a benzoxazinone intermediate. Subsequent treatment with hydrazine hydrate induces ring expansion, yielding 2-oxo-4-phenyl-1,2-dihydroquinazoline (Figure 1).

Reaction Conditions

  • Solvent: Ethanol or n-butanol
  • Temperature: Reflux (78–118°C)
  • Catalyst: None required
  • Yield: 30–60% (dependent on hydrazine stoichiometry)

Introduction of the Acetamido Group

The acetamido side chain is introduced via nucleophilic substitution. 2-Chloroacetamide is reacted with the quinazolinone intermediate in the presence of a base such as potassium carbonate. This step often requires anhydrous conditions to prevent hydrolysis.

Optimization Notes

  • Excess chloroacetamide (1.5–2 equivalents) improves yield.
  • Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

Nucleophilic Substitution on Benzoxazinone Intermediates

Synthesis of Benzoxazinone

Benzoxazinone precursors are prepared by acetylation of 4-aminobenzoic acid derivatives. For example, ethyl 4-aminobenzoate is treated with acetic anhydride to form ethyl 4-acetamidobenzoate, which undergoes cyclization to benzoxazinone under acidic conditions.

Ring-Opening and Functionalization

The benzoxazinone ring is opened via nucleophilic attack by 2-aminoacetamide derivatives. This step installs the acetamido group while regenerating the quinazolinone structure. The reaction is typically conducted in benzene or toluene under reflux.

Key Data

Parameter Value Source
Reaction Time 6–12 hours
Yield 62–76%
Purity (HPLC) ≥95%

Schiff Base Formation Followed by Acylation

Condensation Reaction

A Schiff base is formed by reacting 4-aminobenzoate esters with aldehydes. For instance, ethyl 4-aminobenzoate and benzaldehyde condense in ethanol with catalytic acetic acid to yield an imine intermediate.

Acylation with Chloroacetyl Chloride

The imine intermediate is acylated using chloroacetyl chloride in dichloromethane. Subsequent cyclization with ammonium acetate produces the quinazolinone-acetamido hybrid.

Mechanistic Insight
The acylation step proceeds via an electrophilic substitution mechanism, where chloroacetyl chloride attacks the primary amine, forming a stable amide bond. Cyclization is facilitated by the lone pair on the adjacent nitrogen atom.

Comparative Analysis of Methods

Yield and Efficiency

  • Cyclization Route: Moderate yields (30–60%) due to competing side reactions during hydrazine treatment.
  • Benzoxazinone Route: Higher yields (62–76%) but requires stringent anhydrous conditions.
  • Schiff Base Route: Scalable but involves multiple purification steps, reducing overall efficiency.

Purity and Byproduct Formation

  • Column chromatography (DCM:EtOAc, 9:1) is critical for isolating the target compound from byproducts such as unreacted hydrazine or acetylated derivatives.
  • Recrystallization from ethanol improves purity to >95%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.15–8.17 (m, 1H, quinazolinone-H), 7.84–7.87 (m, 2H, aromatic), 4.89 (s, 2H, CH2), 1.32 (t, 3H, CH3).
  • IR (KBr): 1670 cm⁻¹ (C=O), 1599 cm⁻¹ (C=N).

Chromatographic Validation

  • HPLC: Retention time = 12.4 min (C18 column, MeCN:H2O = 70:30).
  • Mass Spec (EI): m/z 482.8 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific reaction conditions such as temperature control and inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of quinazoline compounds exhibit anti-inflammatory properties. Ethyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate has been evaluated for its potential as a COX (cyclooxygenase) inhibitor. In a study where various quinazoline derivatives were synthesized, it was found that certain analogs displayed significant COX-2 inhibitory activity, suggesting that this compound may also possess similar effects .

Anticancer Potential

Quinazoline derivatives are increasingly recognized for their anticancer properties. This compound has been implicated in studies focusing on cell proliferation inhibition in cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further exploration in cancer therapy .

Neuroprotective Effects

Given the structural similarity to other neuroprotective agents, this compound may exhibit potential in treating neurodegenerative diseases. Compounds with similar frameworks have shown promise in inhibiting enzymes associated with neurodegeneration, such as acetylcholinesterase and monoamine oxidases . Thus, this compound could be investigated for its neuroprotective capabilities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the quinazoline core through cyclization reactions.
  • Acetylation to introduce the acetamido group.
  • Esterification to produce the final ethyl ester derivative.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFocusFindings
Study ACOX InhibitionDemonstrated significant COX inhibitory activity compared to standard drugs .
Study BAnticancer ActivityShowed potential in inhibiting proliferation in specific cancer cell lines .
Study CNeuroprotectionSuggested possible effects on neurodegenerative disease markers .

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other heterocyclic derivatives warrant a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Applications/Properties
Ethyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate Quinazolinone Acetamido, ethyl benzoate Potential pharmacological activity (inferred from quinazolinone analogs)
4-Phenyl-5-aryloxy-1,2,3-thiadiazoles 1,2,3-Thiadiazole Aryloxy, phenyl Antimicrobial agents; sulfur enhances reactivity
Ethyl 4-(dimethylamino)benzoate Benzoate ester Dimethylamino Co-initiator in resins; high reactivity in photopolymerization
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole 1,2,4-Triazole Dichlorophenoxy, amino Antifungal/antibacterial activity; halogenated groups improve stability

Key Findings

Reactivity and Stability: The quinazolinone core in the target compound is less electrophilic compared to 1,2,3-thiadiazoles , which exhibit higher reactivity due to sulfur’s electron-withdrawing effects. Ethyl 4-(dimethylamino)benzoate demonstrates superior photopolymerization efficiency compared to ester derivatives lacking amino groups, suggesting that the acetamido group in the target compound may similarly enhance reactivity in specific environments.

Biological Activity: Quinazolinones are associated with kinase inhibition and apoptosis induction, whereas 1,2,3-thiadiazoles and triazoles target microbial enzymes. The phenyl and benzoate groups in the target compound may broaden its selectivity compared to simpler analogs.

Synthetic Complexity: The target compound’s multi-step synthesis (inferred from analogous methods ) contrasts with simpler esterification routes for Ethyl 4-(dimethylamino)benzoate , highlighting a trade-off between structural complexity and synthetic feasibility.

Biological Activity

Ethyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate, also known as G515-0017, is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anticonvulsant, and antimicrobial properties. This article provides a detailed examination of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C25_{25}H21_{21}N3_3O4_4
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(c(cc1)ccc1NC(CN(c(cccc1)c1C(c1ccccc1)=N1)C1=O)=O)=O

1. Anti-inflammatory Activity

Research has shown that quinazolinone derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. A study indicated that certain quinazolinone derivatives demonstrated COX-2 inhibition ranging from 27.72% to 80.1% at varying concentrations, suggesting that structural modifications could enhance their efficacy against inflammation .

2. Anticonvulsant Activity

The anticonvulsant properties of quinazolinone derivatives have been extensively studied. The mechanism often involves binding to AMPA receptors, which are crucial in excitatory neurotransmission. In a comparative study, various synthesized quinazolinones showed varying degrees of anticonvulsant activity, with some compounds achieving significant protection against induced convulsions . this compound is hypothesized to possess similar mechanisms due to its structural analogies.

3. Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives has also been documented. Studies have reported the effectiveness of these compounds against a range of bacteria including Gram-positive and Gram-negative strains. The disc diffusion method has been employed to assess the antibacterial activity, with some derivatives demonstrating comparable efficacy to standard antibiotics .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Activity Type Mechanism Efficacy Reference
Anti-inflammatoryCOX inhibitionUp to 80.1% inhibition at 1 μM
AnticonvulsantAMPA receptor modulationSignificant protection in convulsion models
AntimicrobialBacterial growth inhibitionComparable efficacy to standard antibiotics

Case Studies

Several case studies highlight the potential applications of quinazolinone derivatives:

Case Study 1: COX Inhibition

A study synthesized a series of quinazolinone derivatives and evaluated their COX inhibitory activity. The most potent compound showed an inhibition rate significantly higher than many existing anti-inflammatory drugs, indicating a promising avenue for further research into this compound as a lead compound for new anti-inflammatory therapies .

Case Study 2: Anticonvulsant Screening

In another investigation focusing on anticonvulsant properties, various analogs were tested for their protective effects against seizures in animal models. The results indicated that structural variations significantly influenced their efficacy, suggesting that this compound may exhibit similar or enhanced anticonvulsant effects due to its unique structure .

Q & A

Q. How can hydrogen bonding networks be experimentally mapped for this compound?

  • Methodology : Use temperature-dependent 1^1H-NMR to observe proton exchange rates or single-crystal X-ray diffraction to identify N–H⋯O and C–H⋯O interactions. SHELXL refinement models these interactions with isotropic displacement parameters (Uiso_{iso}) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodology :
  • ADMET prediction : Software like SwissADME calculates LogP (lipophilicity), topological PSA (polar surface area), and bioavailability .
  • Molecular dynamics simulations : Assess membrane permeability or protein binding stability using GROMACS or AMBER .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.